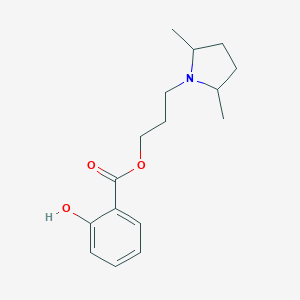

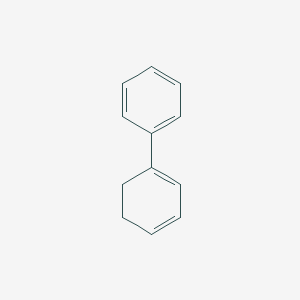

![molecular formula C17H12Cl4O5 B100987 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one CAS No. 19314-80-8](/img/structure/B100987.png)

2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one, also known as TCDD, is a synthetic organic compound that belongs to the dioxin family. It is a highly toxic and persistent environmental pollutant that is produced as a byproduct of various industrial processes, such as waste incineration, paper bleaching, and pesticide manufacturing. TCDD is known to have harmful effects on human health, including cancer, reproductive and developmental disorders, and immune system dysfunction.

Mécanisme D'action

The toxic effects of 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one are mediated through its interaction with the aryl hydrocarbon receptor (AhR), a cytoplasmic protein that binds to various environmental pollutants and activates a signaling pathway that leads to the expression of target genes. 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one binds to the AhR with high affinity and induces its translocation to the nucleus, where it binds to specific DNA sequences and regulates gene expression. The downstream effects of 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one exposure are complex and involve changes in the expression of multiple genes and proteins, leading to alterations in cellular metabolism, proliferation, and differentiation.

Effets Biochimiques Et Physiologiques

2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one exposure has been shown to have a wide range of biochemical and physiological effects on various organs and tissues in the body. These effects include alterations in lipid metabolism, glucose homeostasis, and oxidative stress. 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one exposure has also been shown to affect the immune system, leading to immunosuppression and increased susceptibility to infections. Additionally, 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one exposure has been linked to reproductive and developmental disorders, including reduced fertility, miscarriages, and birth defects.

Avantages Et Limitations Des Expériences En Laboratoire

2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one is a highly toxic and persistent environmental pollutant that poses significant health risks to humans and wildlife. As such, its use in laboratory experiments is highly regulated and restricted. However, 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one has been used extensively in toxicological studies to investigate its effects on various biological systems and to develop new methods for its detection and removal from the environment. The advantages of using 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one in laboratory experiments include its well-characterized toxicological effects and its ability to induce changes in gene expression and cellular signaling pathways. The limitations of using 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one in laboratory experiments include its high toxicity, its persistence in the environment, and its potential to contaminate laboratory equipment and samples.

Orientations Futures

Future research on 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one should focus on developing new methods for its detection, removal, and remediation from the environment. Additionally, further studies are needed to investigate the mechanisms underlying its toxicological effects and to identify new targets for intervention and treatment. Finally, research should be conducted to investigate the potential health effects of exposure to low levels of 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one, which may be more relevant to human exposure than the high levels typically used in laboratory experiments.

Méthodes De Synthèse

2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one is synthesized through a complex series of chemical reactions that involve the chlorination of various precursor compounds. The most common method of 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one synthesis involves the reaction of 2,4,5-trichlorophenol with copper(II) oxide and sodium hydroxide, followed by the addition of 3,4-dimethoxytoluene and the oxidation of the resulting product with potassium permanganate and sulfuric acid.

Applications De Recherche Scientifique

2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one has been extensively studied for its toxicological effects on human health and the environment. It has been shown to have a wide range of biological effects, including carcinogenicity, immunotoxicity, neurotoxicity, and endocrine disruption. 2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one is also known to affect the expression of various genes and proteins, leading to changes in cellular signaling pathways and physiological processes.

Propriétés

IUPAC Name |

2,4,8,10-tetrachloro-3,9-dimethoxy-1,7-dimethylbenzo[b][1,4]benzodioxepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl4O5/c1-5-7-13(10(20)14(23-3)8(5)18)25-12-6(2)9(19)15(24-4)11(21)16(12)26-17(7)22/h1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFWMXVOIABRTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C(=C1Cl)OC)Cl)OC3=C(C(=C(C(=C3OC2=O)Cl)OC)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.